Defined Role as a Repaglinide Impurity Marker vs. Unrelated Aniline Impurities
In a validated ultra-performance liquid chromatographic (UPLC) method for analyzing Repaglinide bulk drug batches, seven novel impurities were identified, isolated, and synthesized at levels ranging from 0.05% to 0.10% [1]. While the specific identities of all seven impurities were not disclosed, this study confirms the need for characterized reference standards for trace-level components in Repaglinide manufacturing [1]. 2-(1-Amino-3-methylbutyl)aniline is a commercially available, structurally related building block for Repaglinide derivatives and is a plausible scaffold for such impurities . Its procurement as a characterized reference standard enables specific identification and quantification, unlike a generic, uncharacterized aniline compound which would lack this defined analytical context.
| Evidence Dimension | Concentration range for related novel impurities in Repaglinide |
|---|---|
| Target Compound Data | Plausible impurity scaffold; requires precise quantification |
| Comparator Or Baseline | Uncharacterized aniline analog (baseline) |
| Quantified Difference | Specificity: The target compound provides a defined chemical structure for method validation, whereas a generic analog does not. |
| Conditions | UPLC analysis of Repaglinide bulk drug batches |
Why This Matters
This matters for procurement because it validates the need for a specific, high-purity compound to ensure accurate impurity profiling and regulatory compliance in pharmaceutical manufacturing.
- [1] Identification, isolation, and synthesis of seven novel impurities of anti‐diabetic drug Repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 2017. DOI: 10.1016/j.jpba.2017.06.020. View Source
